1,10-Decanedioic-2,2,9,9-D4 acid
CAS No.: 339080-77-2
Cat. No.: VC3109481
Molecular Formula: C10H18O4
Molecular Weight: 206.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 339080-77-2 |
---|---|
Molecular Formula | C10H18O4 |
Molecular Weight | 206.27 g/mol |
IUPAC Name | 2,2,9,9-tetradeuteriodecanedioic acid |
Standard InChI | InChI=1S/C10H18O4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h1-8H2,(H,11,12)(H,13,14)/i7D2,8D2 |
Standard InChI Key | CXMXRPHRNRROMY-OSEHSPPNSA-N |
Isomeric SMILES | [2H]C([2H])(CCCCCCC([2H])([2H])C(=O)O)C(=O)O |
SMILES | C(CCCCC(=O)O)CCCC(=O)O |
Canonical SMILES | C(CCCCC(=O)O)CCCC(=O)O |
Introduction
Chemical Structure and Physical Properties
1,10-Decanedioic-2,2,9,9-D4 acid (CAS No. 339080-77-2) is a deuterated derivative of sebacic acid, an aliphatic ten-carbon dicarboxylic acid. The molecular formula is C₁₀H₁₄D₄O₄, indicating four deuterium atoms have replaced hydrogen atoms at positions 2, 2, 9, and 9 of the carbon chain . This selective deuteration pattern creates a symmetrical molecule with deuterium labeling at both ends of the chain.
Physical Characteristics
The compound exhibits the following physical properties:
Property | Value |
---|---|
Molecular Weight | 206.27 g/mol |
Physical Appearance | White to Off-White Solid |
Density | 1.1±0.1 g/cm³ |
Boiling Point | 374.3±0.0 °C at 760 mmHg |
Flash Point | 198.3±19.7 °C |
Solubility | Slightly soluble in Methanol |
Storage Conditions | Room temperature |
These physical properties closely resemble those of non-deuterated decanedioic acid, with slight variations due to the isotopic substitution . The deuteration minimally affects bulk physical properties while significantly altering spectroscopic characteristics and metabolic behavior.
Synthesis Methods
The synthesis of 1,10-Decanedioic-2,2,9,9-D4 acid typically involves deuteration of sebacic acid. This process employs techniques that selectively replace hydrogen atoms with deuterium at the targeted positions.
Deuteration Techniques
Several approaches have been developed for the synthesis of deuterated compounds like 1,10-Decanedioic-2,2,9,9-D4 acid:
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Catalytic deuterium exchange reactions using deuterium sources and appropriate catalysts
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Synthesis through the use of deuterated reagents in the presence of a catalyst
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Specialized methods involving rhodium-catalyzed systems in the presence of a base
One effective method employs catalytic H/D exchange using palladium-catalyzed reactions. In these systems, a H₂-D₂O exchange reaction enables the generation of deuterium gas which subsequently participates in the deuteration process . The selective deuteration at positions 2 and 9 requires careful control of reaction conditions to prevent deuteration at other positions.
Applications in Scientific Research
1,10-Decanedioic-2,2,9,9-D4 acid has numerous applications in scientific research, particularly in areas where isotopic labeling provides valuable insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The deuterium labeling at positions 2 and 9 enhances the utility of this compound in NMR studies:
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Simplification of NMR spectra by eliminating signals from the deuterated positions
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Enhanced sensitivity for detecting metabolites in complex biological matrices
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Improved resolution for structural determination studies
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Providing internal reference signals for quantitative analyses
Metabolic and Tracer Studies
In metabolic research, 1,10-Decanedioic-2,2,9,9-D4 acid serves as an effective tracer compound:
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Tracking metabolic pathways involving dicarboxylic acids
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Studying fatty acid metabolism disorders
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Investigating biochemical transformations of medium-chain fatty acids
The deuterium labeling creates a distinctive mass difference that allows researchers to trace the compound through various biochemical transformations using mass spectrometry.
Chemical Reactions and Behavior
1,10-Decanedioic-2,2,9,9-D4 acid participates in reactions typical of dicarboxylic acids while maintaining its deuterium labeling under most conditions.
Characteristic Reactions
The compound can undergo various chemical transformations:
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Esterification reactions to form deuterated diesters
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Reduction to produce deuterated diols
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Amidation reactions to form deuterated diamides
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Decarboxylation under specific conditions
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Polymerization reactions to form deuterated polyesters or polyamides
The presence of deuterium at specific positions affects reaction kinetics through isotope effects, potentially slowing reactions at or adjacent to deuterated sites. This kinetic isotope effect can be valuable in mechanistic studies.
Biological Activity and Relevance
Understanding the biological properties of 1,10-Decanedioic-2,2,9,9-D4 acid requires examining both the properties of the parent compound and the effects of deuteration.
Metabolic Pathways
Decanedioic acid (sebacic acid) is a normal urinary acid associated with several metabolic conditions:
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Carnitine-acylcarnitine translocase deficiency
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Medium chain acyl-CoA dehydrogenase deficiency
The deuterated analog can serve as a valuable tool for investigating these conditions, offering specific mass spectrometric signals that distinguish between endogenous and administered compounds.
Pharmacokinetic Implications
Deuteration can significantly affect pharmacokinetic properties of compounds:
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Potentially altered metabolic stability due to stronger carbon-deuterium bonds
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Modified distribution patterns in biological systems
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Changed rates of enzymatic processing
These modifications make deuterated compounds valuable for both research and potential therapeutic applications.
Analytical Methods and Characterization
Several analytical techniques are particularly effective for characterizing 1,10-Decanedioic-2,2,9,9-D4 acid.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information:
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¹H-NMR reveals the absence of signals at positions 2 and 9
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¹³C-NMR shows characteristic shifts for carbons bonded to deuterium
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²H-NMR directly confirms the presence and position of deuterium atoms
For example, in ¹H-NMR analysis, the absence of signals at approximately 2.2 ppm (typically where α-methylene protons appear in carboxylic acids) confirms deuteration at positions 2 and 9.
Mass Spectrometry
Mass spectrometry is crucial for confirming the deuterium content:
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Molecular ion (M+) appears at m/z 206, 4 mass units higher than non-deuterated decanedioic acid
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Fragmentation patterns show characteristic shifts due to deuterium incorporation
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High-resolution mass spectrometry confirms the exact mass consistent with C₁₀H₁₄D₄O₄
Comparison with Related Deuterated Compounds
Understanding 1,10-Decanedioic-2,2,9,9-D4 acid in context requires comparing it with other deuterated analogs.
Comparison with 1,10-Decanedioic-D16 Acid
Another important deuterated analog is 1,10-Decanedioic-D16 acid (CAS 73351-71-0), which has all 16 hydrogen atoms replaced with deuterium:
Feature | 1,10-Decanedioic-2,2,9,9-D4 acid | 1,10-Decanedioic-D16 acid |
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Molecular Formula | C₁₀H₁₄D₄O₄ | C₁₀D₁₆O₄ |
Molecular Weight | 206.27 g/mol | 218.35 g/mol |
Degree of Deuteration | Partial (4 positions) | Complete (all positions) |
Primary Application | Metabolic studies, focused on α-position reactivity | Background-free mass spectrometry reference standards |
The fully deuterated version provides different advantages in analytical applications, particularly when complete distinction from the non-deuterated compound is desired .
Supplier Reference | Purity | Price Range (2025) | Delivery Timeframe |
---|---|---|---|
3U-D1065 | 98 atom % D | €695.00-€1,160.00 | 2-3 weeks |
TR-S211411 | Not specified | €94.00 (10mg) | 3-4 weeks |
The pricing reflects the specialized nature of isotopically labeled compounds and the complexity of their synthesis .
Synthesis Applications and Derivatives
1,10-Decanedioic-2,2,9,9-D4 acid serves as a precursor for numerous deuterated compounds with specialized applications.
Polymer Synthesis
One significant application involves the creation of deuterated polymers:
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Synthesis of deuterium-labeled polyamides for materials research
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Production of deuterated polyesters with modified physical properties
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Development of specialized elastomers with deuterated segments
For example, it can be used in the synthesis of deuterated versions of poly(decamethylene terephthalamide) (PA10T), providing valuable insights into polymer crystallization and thermal properties.
Derivative Compounds
Several important derivatives can be synthesized from 1,10-Decanedioic-2,2,9,9-D4 acid:
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